3-Chloro-5-methoxy-6-methylbenzo-[B]thiophene-2-carbonyl chloride
Overview
Description
3-Chloro-5-methoxy-6-methylbenzo-[B]thiophene-2-carbonyl chloride is a heterocyclic compound belonging to the benzo[b]thiophene family. This compound is characterized by its unique structure, which includes a chloro, methoxy, and methyl group attached to a benzo[b]thiophene ring, along with a carbonyl chloride functional group. It has a molecular formula of C11H8Cl2O2S and a molecular weight of 275.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-6-methylbenzo-[B]thiophene-2-carbonyl chloride typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the chloro, methoxy, and methyl substituents. The final step involves the formation of the carbonyl chloride group.
Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate aromatic precursors.
Introduction of Substituents: The chloro, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of Carbonyl Chloride: This step typically involves the reaction of the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) under reflux conditions to yield the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-6-methylbenzo-[B]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, introducing additional functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Electrophilic Aromatic Substitution: Reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution of the carbonyl chloride group.
Substituted Benzo[b]thiophenes: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
3-Chloro-5-methoxy-6-methylbenzo-[B]thiophene-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-6-methylbenzo-[B]thiophene-2-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methoxybenzo[b]thiophene-2-carbonyl chloride
- 5-Methoxy-6-methylbenzo[b]thiophene-2-carbonyl chloride
- 3-Chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride
Uniqueness
3-Chloro-5-methoxy-6-methylbenzo-[B]thiophene-2-carbonyl chloride is unique due to the specific combination of substituents on the benzo[b]thiophene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Biological Activity
3-Chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carbonyl chloride, a compound with the CAS number 802908-64-1, belongs to the class of benzo[b]thiophene derivatives. These compounds have garnered attention due to their potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of this specific compound, synthesizing data from various studies and sources.
- Molecular Formula : C11H8ClO2S
- Molecular Weight : 275.151 g/mol
- Boiling Point : 405.5 ± 40.0 °C at 760 mmHg
- Melting Point : 271-275 °C
- Density : 1.5 ± 0.1 g/cm³
Biological Activity Overview
The biological activity of 3-Chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carbonyl chloride is primarily linked to its potential as an anticancer agent. Various studies have indicated its efficacy against different cancer cell lines, showcasing its role in apoptosis induction and cytotoxicity.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. This mechanism is critical for its anticancer properties.
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Cytotoxicity Studies :
- In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
- The IC50 values observed in these studies ranged from sub-micromolar to micromolar concentrations, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin.
Study 1: Induction of Apoptosis
A study investigated the apoptotic effects of various benzo[b]thiophene derivatives, including our compound of interest. Flow cytometry analysis revealed that treatment with 3-Chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carbonyl chloride led to significant increases in apoptotic cell populations in MCF-7 cells compared to controls.
Study 2: Structure-Activity Relationship (SAR)
Research on the structure-activity relationship highlighted that modifications to the benzothiophene core significantly impacted the biological activity. Substituents such as methoxy and chloro groups enhanced cytotoxicity, suggesting that further chemical modifications could lead to even more potent derivatives.
Properties
IUPAC Name |
3-chloro-5-methoxy-6-methyl-1-benzothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2S/c1-5-3-8-6(4-7(5)15-2)9(12)10(16-8)11(13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTNFWRDEXHCII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=C(S2)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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